4-((1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy)butanenitrile
Description
4-((1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy)butanenitrile is a nitrile-containing compound featuring a 1-ethyl-2-oxo-tetrahydroquinolin-5-yloxy substituent. This structure combines a tetrahydroquinoline core—a bicyclic system with a keto group at position 2 and an ethyl group at position 1—linked via an ether bond to a butanenitrile chain. The nitrile group (-C≡N) confers reactivity, while the tetrahydroquinoline moiety may influence lipophilicity, hydrogen-bonding capacity, and biological interactions.
Properties
CAS No. |
58898-46-7 |
|---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
4-[(1-ethyl-2-oxo-3,4-dihydroquinolin-5-yl)oxy]butanenitrile |
InChI |
InChI=1S/C15H18N2O2/c1-2-17-13-6-5-7-14(19-11-4-3-10-16)12(13)8-9-15(17)18/h5-7H,2-4,8-9,11H2,1H3 |
InChI Key |
FNYSVNCNZZXJOW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC=C2OCCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy)butanenitrile typically involves the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with butanenitrile under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the quinoline derivative reacts with butanenitrile to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-((1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy)butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit diverse biological activities .
Scientific Research Applications
4-((1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy)butanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy)butanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-((1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy)butanenitrile with structurally related nitriles, highlighting key differences in substituents, reactivity, and biological relevance:
Note: Direct references to the target compound are absent in the provided evidence; inferences are based on structural analogs.
Key Research Findings
Substituent Effects on Reactivity and Metabolism
- Aliphatic vs. This suggests that bulkier, planar substituents enhance molecular recognition or stability .
Biological Activity
4-((1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy)butanenitrile is a synthetic compound that belongs to the class of quinoline derivatives. Due to its unique structural features, it has been the subject of various studies focusing on its biological activities, including potential antimicrobial and anticancer properties. This article provides a detailed overview of the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-((1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy)butanenitrile is . The compound features a butanenitrile group linked to a tetrahydroquinoline moiety through an ether bond. This structure is significant in determining its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Quinoline Core : The quinoline structure can be synthesized using the Pfitzinger reaction, involving the condensation of an isatin derivative with an aldehyde.
- Introduction of Functional Groups : Subsequent reactions introduce the ethyl and butanenitrile groups through alkylation and nitrilation processes.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit notable antimicrobial activity. For instance:
- Case Study : A study on related quinoline derivatives showed inhibition against various bacterial strains, suggesting that 4-((1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy)butanenitrile may possess similar properties due to its structural analogies.
Anticancer Activity
The compound has also been investigated for its potential anticancer effects:
- Mechanism : It is believed to interfere with cancer cell proliferation by modulating specific signaling pathways involved in cell cycle regulation.
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Modulation of signaling pathways |
The mechanisms through which 4-((1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy)butanenitrile exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or cancer cell survival.
- Receptor Interaction : It could interact with cell surface receptors to alter cellular signaling cascades.
- DNA/RNA Binding : Potential binding to nucleic acids may affect gene expression and protein synthesis.
Research Findings
Recent studies have explored the biological activities of related compounds:
- Antimicrobial Studies : A series of quinoline derivatives were tested against various pathogens, revealing promising results for compounds structurally similar to 4-((1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy)butanenitrile.
- Cancer Research : Investigations into the effects on cancer cell lines demonstrated significant cytotoxicity associated with quinoline derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
